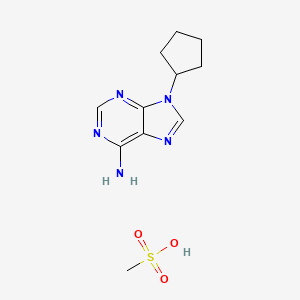

9-Cyclopentyladenine monomethanesulfonate

Descripción general

Descripción

9-Ciclopentadina (monometanosulfonato): es un inhibidor no competitivo de la adenil ciclasa estable, permeable a las células, que se dirige al dominio P-site . Este compuesto se utiliza a menudo en la investigación bioquímica y fisiológica debido a su capacidad para inhibir la síntesis de monofosfato de adenosina cíclico (AMPc) en varios sistemas biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-Ciclopentadina (monometanosulfonato) implica la ciclación de adenina con ciclopentilamina en condiciones de reacción específicas. El compuesto resultante se trata entonces con ácido metanosulfónico para formar la sal de monometanosulfonato .

Métodos de producción industrial: La producción industrial de este compuesto suele implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alta resolución (HPLC) para lograr un nivel de pureza ≥98% .

3. Análisis de las reacciones químicas

Tipos de reacciones:

Oxidación: La 9-Ciclopentadina (monometanosulfonato) puede experimentar reacciones de oxidación, aunque no se suelen reportar las condiciones y los reactivos específicos para estas reacciones.

Reducción: Las reacciones de reducción que involucran este compuesto tampoco están ampliamente documentadas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se podrían emplear agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila puede producir diversos derivados de adenina sustituidos .

4. Aplicaciones de la investigación científica

Química: En química, la 9-Ciclopentadina (monometanosulfonato) se utiliza como herramienta de investigación para estudiar la inhibición de la adenil ciclasa y los efectos resultantes en los niveles de AMPc .

Biología: En la investigación biológica, este compuesto se utiliza para investigar el papel del AMPc en los procesos celulares como la transducción de señales, la expresión génica y la neurogénesis .

Medicina: En la investigación médica, la 9-Ciclopentadina (monometanosulfonato) se estudia por sus posibles aplicaciones terapéuticas en condiciones en las que la modulación de los niveles de AMPc es beneficiosa, como ciertos trastornos cardiovasculares y neurológicos .

Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de ensayos bioquímicos y como patrón de referencia en los procesos de control de calidad .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Cyclopentyladenine (monomethanesulfonate) can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly reported.

Reduction: Reduction reactions involving this compound are also not widely documented.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted adenine derivatives .

Aplicaciones Científicas De Investigación

Research Applications

The compound's ability to influence cAMP signaling makes it valuable in multiple areas of research:

Pharmacological Research

9-Cyclopentyladenine monomethanesulfonate is utilized in pharmacological studies to investigate the role of cAMP in drug action and signaling pathways. For instance, it has been employed to study the effects of cAMP modulation on renin secretion under conditions of angiotensin II blockade, revealing insights into cardiovascular responses and enzyme regulation .

Cell Biology

In cell biology, 9-CP-Ade mesylate is used to explore the dynamics of synaptic vesicle release and neuronal signaling. Studies have demonstrated that its application can alter synaptic vesicle dynamics by inhibiting adenylate cyclase activity, thus affecting neurotransmitter release mechanisms .

Cancer Research

The compound has shown potential therapeutic effects in cancer models by disrupting cAMP signaling pathways that are often altered in tumorigenesis. Its role as an inhibitor allows researchers to dissect the contributions of cAMP-related pathways in cancer progression and treatment responses.

Cardiovascular Studies

Research involving cardiovascular systems has highlighted how this compound can modulate heart function through its effects on cAMP levels, influencing heart rate and contractility.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Modulation of Synaptic Vesicle Release

In a study examining synaptic vesicle dynamics, researchers treated neuronal cells with varying concentrations of 9-CP-Ade mesylate. The results indicated that inhibition of adenylate cyclase led to significant changes in neurotransmitter release patterns, demonstrating its utility in understanding synaptic mechanisms .

Case Study 2: Cardiovascular Response to Angiotensin Blockade

A study focused on the effects of angiotensin-converting enzyme inhibitors revealed that co-administration with this compound significantly altered renin release dynamics, providing insights into its role in cardiovascular regulation .

Mecanismo De Acción

El mecanismo de acción de la 9-Ciclopentadina (monometanosulfonato) implica su unión al dominio P-site de la adenil ciclasa, inhibiendo así la actividad de la enzima. Esta inhibición evita la conversión de trifosfato de adenosina (ATP) en AMPc, lo que lleva a una disminución de los niveles de AMPc dentro de la célula . La reducción de los niveles de AMPc afecta a diversas vías de señalización aguas abajo, incluyendo la activación de la proteína quinasa A (PKA) y la regulación de la expresión génica .

Comparación Con Compuestos Similares

Compuestos similares:

2’,5’-Didesoxiadenosina: Otro inhibidor de la adenil ciclasa con propiedades similares pero con diferentes características estructurales.

SQ 22,536: Un inhibidor específico de la adenil ciclasa con una estructura química diferente.

Singularidad: La 9-Ciclopentadina (monometanosulfonato) es única por su inhibición no competitiva de la adenil ciclasa y su capacidad para permear las membranas celulares, lo que la convierte en una herramienta valiosa en aplicaciones de investigación .

Actividad Biológica

9-Cyclopentyladenine monomethanesulfonate (9-CPA) is a potent non-competitive inhibitor of adenylate cyclase, a crucial enzyme involved in the synthesis of cyclic adenosine monophosphate (cAMP). This compound has garnered attention for its role in modulating various biological processes, particularly in neuronal signaling and cardiac function. This article explores the biological activity of 9-CPA, emphasizing its mechanisms of action, effects on cellular signaling pathways, and implications for therapeutic applications.

9-CPA acts primarily by inhibiting adenylate cyclase, thereby reducing cAMP levels in cells. The decrease in cAMP affects several downstream signaling pathways, notably those involving protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC).

Key Findings:

- Inhibition of cAMP Production : Studies have shown that 9-CPA effectively inhibits cAMP production without directly affecting PKA activation, indicating its specificity as an adenylate cyclase inhibitor .

- Impact on Synaptic Vesicle Release : In synaptosomal preparations, 9-CPA was found to influence the dynamics of synaptic vesicle release. Specifically, it did not impede the release of readily releasable pools (RRP) of synaptic vesicles but altered their exocytosis mode under certain conditions .

Biological Effects

The biological effects of 9-CPA can be categorized into several key areas:

1. Cardiac Function

Research indicates that 9-CPA can modulate cardiac myocyte function by influencing phospholamban (PLB) phosphorylation through Akt signaling pathways. Increased expression of adenylyl cyclase VI in cardiac myocytes enhances PLB phosphorylation independently of β-adrenergic receptor activation, suggesting a novel pathway for improving cardiac function .

| Study | Effect Observed | Mechanism |

|---|---|---|

| Cardiac Myocytes | Increased PLB phosphorylation | Akt activation independent of βAR or PKA |

| Synaptosomes | Altered exocytosis mode | Inhibition of adenylate cyclase leading to reduced cAMP |

2. Neuronal Activity

In neuronal systems, the application of 9-CPA has demonstrated effects on synaptic transmission and plasticity. For instance, it has been shown to modulate glutamate release dynamics and intracellular calcium levels during synaptic activity . The compound's ability to inhibit cAMP production suggests a potential role in regulating neuronal excitability and neurotransmitter release.

3. Inflammatory Response

Recent studies have explored the impact of 9-CPA on inflammatory pathways. By inhibiting cAMP production, it may influence cytokine levels and immune responses, presenting a potential therapeutic avenue for inflammatory diseases .

Case Studies

Several case studies highlight the diverse applications and effects of 9-CPA:

- Cardiac Myocyte Study : A study involving cardiac myocytes demonstrated that treatment with 9-CPA led to increased PLB phosphorylation via Akt signaling, contributing to enhanced contractile function independent of traditional βAR pathways .

- Neuronal Release Dynamics : In experiments assessing synaptic vesicle release, 9-CPA was shown to modulate the release dynamics under varying calcium conditions, indicating its role in fine-tuning synaptic transmission .

Propiedades

IUPAC Name |

9-cyclopentylpurin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDRSJHCYQPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424973 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189639-09-6 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.